molecular formula C19H22N2O2 B5209424 N-cycloheptyl-N'-1-naphthylethanediamide

N-cycloheptyl-N'-1-naphthylethanediamide

Cat. No. B5209424
M. Wt: 310.4 g/mol
InChI Key: BBRSCRWHWQVLAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cycloheptyl-N'-1-naphthylethanediamide, also known as C21H26N2O, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of naphthalene, and its synthesis method involves the reaction of 1-naphthylamine and cycloheptyl isocyanate.

Mechanism of Action

The mechanism of action of N-cycloheptyl-N'-1-naphthylethanediamide is not well understood. However, it is believed that this compound exerts its antitumor activity by inhibiting the proliferation of cancer cells and inducing apoptosis.
Biochemical and physiological effects:
N-cycloheptyl-N'-1-naphthylethanediamide has been shown to exhibit antitumor activity in various cancer cell lines. It has also been shown to exhibit low toxicity in normal cells. However, the exact biochemical and physiological effects of this compound are not well understood.

Advantages and Limitations for Lab Experiments

N-cycloheptyl-N'-1-naphthylethanediamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits low toxicity in normal cells. However, this compound has several limitations as well. It is not water-soluble, which makes it difficult to use in aqueous solutions. Additionally, the mechanism of action of this compound is not well understood, which makes it difficult to design experiments to study its effects.

Future Directions

There are several future directions related to N-cycloheptyl-N'-1-naphthylethanediamide. One potential direction is to study its potential as a drug candidate for the treatment of cancer. Further studies are needed to understand its mechanism of action and to optimize its antitumor activity. Another potential direction is to study its potential as a building block for the synthesis of novel materials with unique properties. Additionally, further studies are needed to understand its potential as a chiral selector for the separation of enantiomers.

Synthesis Methods

The synthesis of N-cycloheptyl-N'-1-naphthylethanediamide involves the reaction of 1-naphthylamine and cycloheptyl isocyanate. The reaction takes place in the presence of a solvent and a catalyst. The product is then purified using various techniques such as recrystallization and column chromatography.

Scientific Research Applications

N-cycloheptyl-N'-1-naphthylethanediamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, this compound has been shown to exhibit antitumor activity and has been studied as a potential drug candidate for the treatment of cancer. In material science, N-cycloheptyl-N'-1-naphthylethanediamide has been used as a building block for the synthesis of various materials such as polymers and liquid crystals. In analytical chemistry, this compound has been used as a chiral selector for the separation of enantiomers.

properties

IUPAC Name

N-cycloheptyl-N'-naphthalen-1-yloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c22-18(20-15-10-3-1-2-4-11-15)19(23)21-17-13-7-9-14-8-5-6-12-16(14)17/h5-9,12-13,15H,1-4,10-11H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBRSCRWHWQVLAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)C(=O)NC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cycloheptyl-N'-naphthalen-1-yloxamide

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